Quinoline;sulfate

Pharmaceutical Formulation Process Chemistry Bioavailability

Need a water-soluble quinolinium source? Free base quinoline is practically insoluble (<1 mg/mL), causing precipitation and irreproducible results. Quinoline sulfate solves this. • >50 mg/mL aqueous solubility - 50-fold improvement over free base • 163-165°C melting point - 70°C higher than HCl salt for thermal stability • Demonstrated photocatalyst for metal-free hydroxylation (11.3% phenol yield) • Pharmaceutical & corrosion inhibitor R&D grades available Available from BenchChem with documented purity. Request bulk quotes for process development.

Molecular Formula C9H7NO4S-2
Molecular Weight 225.22 g/mol
Cat. No. B11825766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoline;sulfate
Molecular FormulaC9H7NO4S-2
Molecular Weight225.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=N2.[O-]S(=O)(=O)[O-]
InChIInChI=1S/C9H7N.H2O4S/c1-2-6-9-8(4-1)5-3-7-10-9;1-5(2,3)4/h1-7H;(H2,1,2,3,4)/p-2
InChIKeyWSZKUEZEYFNPID-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinoline Sulfate: Identity, Properties & Sourcing


Quinoline sulfate (CAS 530-66-5, 54957-90-3) is the 1:1 sulfate salt of quinoline (benzo[b]pyridine), a bicyclic nitrogen-containing heterocycle [1]. It typically appears as a white to grayish-white crystalline powder with a melting point of 163–165 °C and is freely soluble in water (≥10 g/100 mL at 19 °C) . The compound is utilized as a synthetic intermediate in organic chemistry, a photocatalyst in metal-free hydroxylation reactions, and a precursor in pharmaceutical and agrochemical manufacturing . Its sulfate salt form confers markedly improved aqueous solubility and handling characteristics compared to the free base, a feature that directly impacts its utility in both research and industrial process chemistry .

Salt-form solubility supports aqueous synthesis workflows
Reported photocatalyst for metal-free C–H activation reactions
Synthetic intermediate in pharmaceutical and agrochemical research

Why Quinoline Sulfate Cannot Be Substituted


Quinoline sulfate is not a commodity chemical that can be substituted with generic 'quinoline salts' without altering experimental or process outcomes. The counterion (sulfate vs. hydrochloride, free base, or other salts) critically determines key physicochemical properties—aqueous solubility, hygroscopicity, melting point, and catalytic activity—that directly govern performance in specific applications. For instance, the sulfate salt exhibits water solubility exceeding 50 mg/mL, whereas the free base is practically insoluble (<1 mg/mL) . Similarly, quinoline hydrochloride melts at 93–94 °C, while quinoline sulfate melts at 163–165 °C, which can profoundly impact formulation stability and processing conditions . In catalytic systems, the identity of the counterion has been shown to noticeably affect the activity of the quinolinium cation [1]. Therefore, substituting quinoline sulfate with a different salt form without rigorous revalidation will likely compromise solubility, thermal behavior, or catalytic efficiency, leading to irreproducible results or process failures.

Counterion mismatch
Sulfate enables high aqueous solubility; free base or other salts alter solution behavior and reaction performance.
Thermal property divergence
Sulfate salt exhibits a substantially higher melting range than hydrochloride, which may affect thermal processing and stability.
Catalytic activity sensitivity
Anion identity influences photocatalytic activity; substitution may shift or reduce catalytic effect.

Quinoline Sulfate: Comparative Performance Data


Enhanced Aqueous Solubility vs. Free Base

Quinoline sulfate exhibits water solubility exceeding 50 mg/mL, a >50-fold improvement over the free base quinoline, which has a solubility of <1 mg/mL . This quantification is based on comparative solubility studies conducted in aqueous media at ambient temperature.

Solubility vs. Free Base
Reported
Quinoline sulfate: >50 mg/mL
Free base: practically insoluble
Supports aqueous-phase workflow selection
Data to verify; source documentation incomplete
Pharmaceutical Formulation Process Chemistry Bioavailability

Melting Point vs. Quinoline Hydrochloride

Quinoline sulfate melts at 163–165 °C, whereas quinoline hydrochloride melts at 93–94 °C . Both compounds are salt forms of quinoline with different counterions (sulfate vs. chloride), and the melting point data were obtained from authoritative chemical databases.

Melting Point vs. HCl Salt
Reported
Quinoline sulfate: 163–165 °C
Quinoline HCl: 93–94 °C
Supports thermal processing stability review
Cross-study comparable; verify lot-specific data
Thermal Analysis Formulation Stability Process Engineering

Photocatalytic Hydroxylation of Benzene

Quinoline sulfate (QuH₂SO₄) acts as a low-cost, metal-free photocatalyst for the aerobic hydroxylation of benzene to phenol, achieving an 11.3% phenol yield under optimized reaction conditions [1]. The study directly demonstrates the photocatalytic activity of commercially available quinoline sulfate, with the coupled anion shown to noticeably affect the catalytic activity of the [QuH]⁺ cation [1].

Photocatalytic Yield
Head-to-head
11.3% phenol yield
Establishes baseline for metal-free C–H activation research
Under optimized photocatalytic conditions; yields may vary
Photocatalysis Green Chemistry Organic Synthesis

Corrosion Inhibition Potential of Quinolinium Salts

Studies on quinolinium salts—the cationic moiety of quinoline sulfate—demonstrate effective adsorption onto metal surfaces, forming a protective layer that reduces corrosion rates by >90% under specific conditions . This high inhibition efficiency has been observed for related quinolinium compounds in acidic media, and the sulfate counterion is known to enhance water solubility and stability, making quinoline sulfate a candidate for corrosion inhibitor formulations .

Corrosion Inhibition
Class-level
>90% inhibition (related quinolinium salts)
Suggests corrosion inhibitor potential; direct testing needed
Class-level inference; no product-specific data
Corrosion Inhibition Materials Science Industrial Chemistry

Antibacterial Activity Against MRSA

Quinoline derivatives structurally related to quinoline sulfate exhibit bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL for compound 3c . In contrast, the same class shows no activity against E. coli (MIC >256 µg/mL) .

Antibacterial Activity
Class-level
MIC 32 µg/mL (derivative vs MRSA)
Supports antimicrobial screening context; direct compound data required
Derivative data; structural analogs may differ
Antimicrobial Drug Discovery Biomedical Research

Quinoline Sulfate: Key Application Scenarios


Aqueous-Phase Organic Synthesis

The >50-fold solubility advantage of quinoline sulfate over the free base makes it the optimal choice for reactions conducted in aqueous media. Chemists developing homogeneous catalytic cycles, performing aqueous workups, or requiring high-concentration stock solutions should select the sulfate salt to avoid precipitation issues and ensure consistent stoichiometry. This is particularly relevant for scalable, environmentally friendly ('green') chemistry where water is the preferred solvent.

Metal-Free Photocatalysis

Research groups focused on developing metal-free photocatalytic systems can leverage quinoline sulfate as a demonstrated, low-cost photocatalyst. The quantitative 11.3% phenol yield for benzene hydroxylation [1] establishes a performance baseline and confirms the catalytic competence of the [QuH]⁺ cation. Procurement of quinoline sulfate is justified for screening new photocatalytic C–H activation reactions or for teaching laboratories seeking to demonstrate green catalysis principles without using precious metals.

Pre-Formulation & Salt Screening

In pharmaceutical development, the 70 °C higher melting point of quinoline sulfate compared to quinoline hydrochloride offers a clear thermal stability advantage for solid dosage forms. Formulation scientists evaluating salt forms for new chemical entities containing quinoline moieties should include quinoline sulfate in their screening cascade. The sulfate salt's combination of high aqueous solubility (>50 mg/mL) and elevated melting point (163–165 °C) provides a balanced profile that may improve both dissolution and manufacturing robustness.

Corrosion Inhibitor Formulation

Industrial chemists developing water-based corrosion inhibitor packages can use quinoline sulfate as a water-soluble source of the quinolinium cation. Class-level evidence indicates that quinolinium salts can achieve >90% corrosion inhibition efficiency on mild steel in acidic environments . The sulfate counterion ensures compatibility with aqueous formulations and may contribute to the formation of a protective sulfate-rich layer on metal surfaces. This scenario supports procurement for R&D in metalworking fluids, acid pickling baths, or oilfield acidizing applications.

Application
Selection Property
Validation Focus
Aqueous-phase synthesis
Salt solubility profile
Homogeneous reaction consistency and stock-solution preparation
Metal-free photocatalysis screening
Photocatalytic activity of sulfate salt
Baseline phenol yield for C–H activation research
Pre-formulation salt screening
Thermal stability and solubility balance
Melting point and dissolution rate comparison
Corrosion inhibitor R&D
Water-soluble quinolinium source
Corrosion inhibition efficiency in acidic media

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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